![molecular formula C18H16ClN3OS B5554769 2-benzyl-N-[(2-chloro-3-pyridinyl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5554769.png)

2-benzyl-N-[(2-chloro-3-pyridinyl)methyl]-N-methyl-1,3-thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

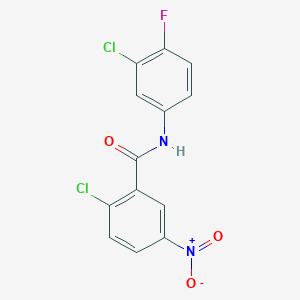

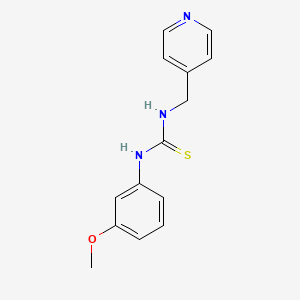

2-benzyl-N-[(2-chloro-3-pyridinyl)methyl]-N-methyl-1,3-thiazole-4-carboxamide, also known as BTZ043, is a compound that has been synthesized for its potential use as a tuberculosis (TB) drug. TB is a bacterial infection that affects the lungs and is responsible for a significant amount of morbidity and mortality worldwide. The emergence of drug-resistant strains of TB has made the development of new and effective drugs a priority in the fight against this disease.

Aplicaciones Científicas De Investigación

Synthesis and Derivative Studies

Synthetic Pathways and Derivatives : Research has involved synthesizing various tetrahydropyrimidine-2-thione and thiazolo[3,2-a]pyrimidine derivatives, showcasing the compound's role as a key intermediate in the synthesis of heterocyclic compounds. This area explores the compound's versatility in forming different derivatives with potential pharmacological activities (Fadda et al., 2013).

Catalytic Functions and Transformations : Studies have also focused on the compound's utility in catalytic transformations, demonstrating its efficacy in creating novel heterocyclic structures. This includes the formation of thiadiazoles through oxidative dimerization of thioamides, indicating the compound's potential as a catalyst or reactant in organic synthesis (Takikawa et al., 1985).

Biological Activity and Pharmacological Potential

Antimicrobial and Anti-inflammatory Properties : The synthesis of thiazolo[3,2-a]pyrimidine derivatives has shown some compounds to exhibit moderate anti-inflammatory activities. This suggests the potential pharmacological applications of derivatives in treating inflammatory conditions (Tozkoparan et al., 1999).

Cytotoxic Activities : Research into thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes has demonstrated significant cytotoxicity against various cancer cell lines. This highlights the compound's relevance in developing novel anticancer agents (Adhami et al., 2014).

Structural and Mechanistic Insights

Structural Analysis and Complex Formation : Studies have also delved into the crystal structure analysis of derivatives, offering insights into the molecular configuration and interaction patterns that could influence biological activity. This includes the analysis of tin(IV) complexes with benzimidazole derivatives, providing a foundation for understanding the structural basis of the compound's reactivity and potential binding mechanisms (Kabanos et al., 1992).

Metabolism and Disposition : Research on the orexin 1 and 2 receptor antagonist SB-649868, a compound related to 2-benzyl-N-[(2-chloro-3-pyridinyl)methyl]-N-methyl-1,3-thiazole-4-carboxamide, has provided valuable information on its metabolism and disposition in humans. This includes the identification of principal metabolites and the understanding of elimination pathways, crucial for drug development processes (Renzulli et al., 2011).

Propiedades

IUPAC Name |

2-benzyl-N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3OS/c1-22(11-14-8-5-9-20-17(14)19)18(23)15-12-24-16(21-15)10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEHGSDJPMDCSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=C(N=CC=C1)Cl)C(=O)C2=CSC(=N2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-3,5-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5554686.png)

![4-[(3-cyanophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5554702.png)

![4-(4-chlorophenyl)-N-[(5-methyl-2-furyl)methylene]-1-piperazinamine](/img/structure/B5554743.png)

![3-[5-(methylthio)-1H-tetrazol-1-yl]phenol](/img/structure/B5554746.png)

![3-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5554749.png)

![(1S*,5R*)-3-[(5-methyl-2-furyl)methyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5554775.png)

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2-naphthyloxy)propanamide](/img/structure/B5554782.png)